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Compound of Interest

Compound Name: 4-Propylbenzenesulfonyl chloride

Cat. No.: B128828

This technical guide provides an in-depth analysis of the spectral data for 4-
propylbenzenesulfonyl chloride (CoH11ClO2S), a key intermediate in organic synthesis.
Aimed at researchers, scientists, and professionals in drug development, this document offers
a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. Understanding these spectral signatures is paramount for confirming
the molecule's identity, purity, and structural integrity during synthetic processes.

Molecular Structure and Spectroscopic Overview

4-Propylbenzenesulfonyl chloride is an aromatic sulfonyl chloride. Its structure, consisting of
a benzene ring substituted with a propyl group and a sulfonyl chloride functional group at the
para position, gives rise to a unique and predictable spectroscopic fingerprint. This guide will
dissect the 1H NMR, 13C NMR, IR, and MS data to provide a comprehensive characterization of
this compound.

Molecular Formula: CoH11CIO2S[1]
Molecular Weight: 218.70 g/mol [1]
Structure:

Caption: Molecular structure of 4-Propylbenzenesulfonyl chloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 4-propylbenzenesulfonyl chloride, both *H and *3C NMR provide critical
information for structural confirmation.

'H NMR Spectroscopy

Experimental Protocol: A sample of 4-propylbenzenesulfonyl chloride is dissolved in a
deuterated solvent, typically chloroform-d (CDCIs), containing a small amount of
tetramethylsilane (TMS) as an internal standard. The *H NMR spectrum is then acquired on a

spectrometer operating at a frequency of 300 MHz or higher.

Expected *H NMR Data:

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.85 Doublet 2H
ortho to -SO2Cl
Aromatic protons
~7.35 Doublet 2H
meta to -SO2Cl
) -CH2- attached to the
~2.65 Triplet 2H )
benzene ring
-CHz2- of the propyl
~1.65 Sextet 2H propy
group
-CHs of the propyl
~0.95 Triplet 3H Propy
group
Interpretation:

The aromatic region of the spectrum is expected to show a characteristic AA'BB' system, which
often appears as two distinct doublets for a para-substituted benzene ring. The protons ortho to
the electron-withdrawing sulfonyl chloride group are deshielded and appear at a lower field
(~7.85 ppm) compared to the protons meta to this group (~7.35 ppm).
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The aliphatic region reveals the structure of the propyl group. The methylene (-CHz-) protons
adjacent to the aromatic ring are deshielded by the ring current and appear as a triplet around
2.65 ppm due to coupling with the adjacent methylene group. The middle methylene protons of
the propyl chain appear as a sextet around 1.65 ppm, being coupled to both the adjacent
methylene and methyl groups. Finally, the terminal methyl (-CHs) protons appear as a triplet at
approximately 0.95 ppm, the highest field signal, due to coupling with the neighboring
methylene group. This pattern is consistent with what is observed for the propyl group in similar
structures like propylbenzene.[2]

3C NMR Spectroscopy

Experimental Protocol: The 13C NMR spectrum is typically acquired using the same sample
prepared for tH NMR analysis. A proton-decoupled spectrum is obtained to simplify the signals
to single lines for each unique carbon atom.

Expected 3C NMR Data:

Chemical Shift (6, ppm) Assignment

~148 Quaternary aromatic carbon attached to -SO2Cl

Quaternary aromatic carbon attached to the

145 propyl group

~129 Aromatic CH carbons ortho to -SO2Cl

~127 Aromatic CH carbons meta to -SO2Cl

~38 -CH:- attached to the benzene ring

~24 -CH:- of the propyl group

~13 -CHs of the propyl group
Interpretation:

The 13C NMR spectrum is expected to show seven distinct signals, corresponding to the seven
unique carbon environments in the molecule. The two quaternary carbons of the benzene ring,
one attached to the sulfonyl chloride group and the other to the propyl group, will appear at the
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lowest field in the aromatic region (~145-148 ppm). The four aromatic CH carbons will give rise
to two signals around 127-129 ppm. The aliphatic carbons of the propyl group will be observed
at a much higher field, with the carbon attached to the ring appearing around 38 ppm, the
middle methylene carbon at approximately 24 ppm, and the terminal methyl carbon at about 13
ppm. This is in line with the expected chemical shifts for a propyl-substituted benzene ring.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: The IR spectrum of 4-propylbenzenesulfonyl chloride, which is a
liquid at room temperature, can be obtained using Attenuated Total Reflectance (ATR) or by
placing a thin film of the sample between two salt plates (e.g., NaCl or KBr). The spectrum is
typically recorded over the range of 4000-400 cm~1.

Expected IR Absorption Bands:

Wavenumber (cm~?) Vibration Type Functional Group

~3100-3000 C-H stretch Aromatic

~2960-2850 C-H stretch Aliphatic (propy! group)

~1600, 1480 C=C stretch Aromatic ring

~1375 S=0 asymmetric stretch Sulfonyl chloride

~1180 S=0 symmetric stretch Sulfonyl chloride

~820 C-H out-of-plane bend 1,4-disubstituted benzene

~580 S-Cl stretch Sulfonyl chloride
Interpretation:

The IR spectrum of 4-propylbenzenesulfonyl chloride will be dominated by strong
absorptions characteristic of the sulfonyl chloride group. The asymmetric and symmetric
stretching vibrations of the S=O bonds are expected to appear as two strong bands around
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1375 cm~1 and 1180 cm~1, respectively. These are highly diagnostic for the sulfonyl chloride
functionality.[4] The presence of the aromatic ring is confirmed by the C-H stretching vibrations
above 3000 cm~! and the C=C stretching bands in the 1600-1480 cm~* region. The aliphatic
propyl group will show C-H stretching absorptions just below 3000 cm~1. Furthermore, the
substitution pattern of the benzene ring is indicated by the C-H out-of-plane bending vibration
around 820 cm~1, which is characteristic of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its structure.

Experimental Protocol: The mass spectrum is typically obtained using a gas chromatograph
coupled to a mass spectrometer (GC-MS) with electron ionization (El). The sample is injected
into the GC, where it is vaporized and separated from any impurities. It then enters the mass
spectrometer, where it is ionized and fragmented.

Expected Mass Spectrometry Data:

m/z lon

218/220 [M]* (Molecular ion)

183 M- Cl*

119 [CoH11]*

91 [C7H7]* (Tropylium ion)
Interpretation:

The mass spectrum of 4-propylbenzenesulfonyl chloride is expected to show a molecular
ion peak [M]* at m/z 218, with a smaller [M+2]* peak at m/z 220 in an approximate 3:1 ratio,
which is characteristic of the presence of a single chlorine atom. The most prominent peaks in
the mass spectrum reported in the PubChem database are at m/z 183, 119, and 91.[1]

The peak at m/z 183 corresponds to the loss of a chlorine radical from the molecular ion. The
peak at m/z 119 is likely due to the loss of the entire sulfonyl chloride group, resulting in a

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.researchgate.net/figure/R-spectra-of-the-standard-P-ASC_fig1_225689610
https://www.benchchem.com/product/b128828?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/146949-07-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratery

Check Availability & Pricing

propylbenzene cation. A subsequent rearrangement and fragmentation of the propylbenzene
cation can lead to the formation of the highly stable tropylium ion at m/z 91.

[CoH11SO2CI]* -<Cl [CoH11S0O:]* - [CoHaa]*
m/z = 218/220 m/z = 183 m/z =119

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 4-propylbenzenesulfonyl chloride in EI-MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and
unequivocal method for the structural characterization of 4-propylbenzenesulfonyl chloride.
The data presented in this guide, derived from established spectroscopic principles and
available database information, serves as a reliable reference for scientists engaged in the
synthesis and analysis of this important chemical compound. Adherence to the outlined
experimental protocols and a thorough understanding of the spectral interpretations are crucial
for ensuring the quality and identity of 4-propylbenzenesulfonyl chloride in research and
development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Spectroscopic Guide to 4-Propylbenzenesulfonyl
Chloride: Elucidating Molecular Structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128828#spectral-data-for-4-propylbenzenesulfonyl-
chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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